molecular formula C8H9F3N2O2 B13244396 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid CAS No. 128694-72-4

1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13244396
CAS No.: 128694-72-4
M. Wt: 222.16 g/mol
InChI Key: VJQYDJQUFOYLDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound characterized by a trifluoromethyl (-CF₃) group at position 3 and an isopropyl substituent at position 1 of the heterocyclic ring. The carboxylic acid moiety at position 5 enhances its utility as a synthetic intermediate in pharmaceuticals and agrochemicals. This compound is structurally related to several bioactive molecules, including antiviral and antifungal agents, due to the electron-withdrawing trifluoromethyl group, which improves metabolic stability and bioavailability . Its CAS number, 2098065-74-6, confirms its identity as a distinct chemical entity, though synonyms such as "1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid" are also used .

Properties

IUPAC Name

2-propan-2-yl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(2)13-5(7(14)15)3-6(12-13)8(9,10)11/h3-4H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYDJQUFOYLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601161184
Record name 1-(1-Methylethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128694-72-4
Record name 1-(1-Methylethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128694-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601161184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to interactions with enzymes and receptors, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

a) 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS 128694-63-3)

  • Substituents : Methyl group at N1, trifluoromethyl at C3, carboxylic acid at C3.
  • Key Differences: The methyl group (vs.
  • Applications : Intermediate for antifungal agents and bioactive molecules .
  • Synthesis : Prepared via alkylation of NH-pyrazolecarboxylates using methylating agents under basic conditions .

b) Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate (CAS 1001519-11-4)

  • Substituents : Ethyl ester at C5, ethyl group at N1.
  • Key Differences : The ester group (vs. carboxylic acid) increases lipophilicity, making it more suitable for drug delivery systems.
  • Applications : Precursor for agrochemicals and pharmaceuticals via hydrolysis to the free acid .

c) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

  • Substituents : Dual trifluoromethyl groups (C3 and C5), chloropyridine ring at N1.
  • Key Differences : The pyridine ring introduces π-stacking capabilities, enhancing interactions with biological targets like viral polymerases.
  • Applications: Investigated as a non-nucleoside inhibitor of measles virus RNA polymerase .

Key Trends :

  • Steric Effects : Bulky N1 substituents (e.g., isopropyl) reduce crystallization efficiency but improve target selectivity in enzyme inhibition .
  • Electron-Withdrawing Groups : Trifluoromethyl enhances metabolic stability, while carboxylic acid groups enable salt formation for improved solubility .

Biological Activity

1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 128694-72-4) is a member of the pyrazole family, distinguished by its unique chemical structure that includes both an isopropyl and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The trifluoromethyl group enhances lipophilicity and stability, which may contribute to the compound's biological efficacy.

  • Molecular Formula : C₈H₉F₃N₂O₂
  • Molecular Weight : 222.16 g/mol
  • Structure :
    Smiles CC C n1nc C F F F cc1C O O\text{Smiles CC C n1nc C F F F cc1C O O}

Antimicrobial Properties

Recent studies have indicated that 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways, potentially through interactions with specific enzymes involved in inflammatory responses.

The biological activity of this compound is believed to be mediated through its interactions with various biomolecules, including enzymes such as cytochrome P450. These interactions often involve hydrogen bonding and hydrophobic effects, which can alter enzyme activity and stability.

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid was tested against common bacterial pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.

Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The administration of 100 mg/kg significantly reduced paw edema in treated mice compared to controls, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

Compound NameSimilarityUnique Features
3-(Trifluoromethyl)-1H-pyrazole0.88Lacks isopropyl group; different reactivity profile
5-Isopropyl-1H-pyrazole0.84Lacks trifluoromethyl group; variations in physical properties
Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate0.80Carboxylate group alters solubility and reactivity

Future Directions

The promising biological activities exhibited by 1-isopropyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid warrant further investigation to fully elucidate its mechanism of action and therapeutic potential. Future studies should focus on:

  • In vivo efficacy : Evaluating the compound's effectiveness in live animal models.
  • Mechanistic studies : Understanding the specific pathways affected by the compound.
  • Toxicological assessments : Determining safety profiles for potential clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.